molecular formula C10H11N3O2S B15053162 Methyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate

Methyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate

Cat. No.: B15053162
M. Wt: 237.28 g/mol
InChI Key: OTIWIMPCIGJIIS-UHFFFAOYSA-N
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Description

Methyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate typically involves the condensation of ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate with triethyl orthoformate in the presence of acetic anhydride as a catalyst. This reaction yields the corresponding ethoxymethyleneamino intermediate, which is then reacted directly without purification .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory-scale synthesis. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyridazine derivatives. These products often exhibit enhanced biological activities and are of significant interest in medicinal chemistry .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can effectively reduce the growth and spread of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate is unique due to its specific substitution pattern and the presence of both amino and carboxylate groups.

Properties

Molecular Formula

C10H11N3O2S

Molecular Weight

237.28 g/mol

IUPAC Name

methyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate

InChI

InChI=1S/C10H11N3O2S/c1-4-5(2)12-13-9-6(4)7(11)8(16-9)10(14)15-3/h11H2,1-3H3

InChI Key

OTIWIMPCIGJIIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NC2=C1C(=C(S2)C(=O)OC)N)C

Origin of Product

United States

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